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molecular formula C23H35NO4Sn B010757 N-Succinimidyl 4-(tri-n-butylstannyl)benzoate CAS No. 107759-58-0

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Cat. No. B010757
M. Wt: 508.2 g/mol
InChI Key: LOYKOFHWTNBVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885153

Procedure details

To a solution of 1.29 g (1.84 mmol) of tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate in 18.4 mL of anhydrous THF was added 417 mg (2.02 mmol) of dicyclohexylcarbodiimide (Sigma) and 212 mg (1.84 mmol) of N-hydroxysuccinimide (Sigma, and the mixture was stirred for 15 hours at room temperature. To the mixture was then added three drops of HOAc. The solids were removed by filtration, and the mixture was concentrated. Purification by silica gel chromatography (25% EtOAc/hexane) yielded 731 mg (78%) of N-succinimidyl 4-(tri-n-butylstannyl)benzoate: 1H NMR (CDCl3)δ 0.50-2.20 (m, 27H), 2.90 (s, 4H), 7.65 (d, J=8 Hz, 2H), 8.06 (d, J=8 Hz, 2H). IR (neat) 1780, 1750, 1190, 1055, 980 cm-1.
Name
tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
18.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5]([CH2:32][CH2:33][CH2:34][CH3:35])([CH2:28][CH2:29][CH2:30][CH3:31])[C:6]1[CH:27]=[CH:26][C:9]([C:10]([O:12][Sn](CCCC)(CCCC)CCCC)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].C1(N=C=NC2CCCCC2)CCCCC1.O[N:52]1[C:56](=[O:57])[CH2:55][CH2:54][C:53]1=[O:58]>C1COCC1.CC(O)=O>[CH3:35][CH2:34][CH2:33][CH2:32][Sn:5]([C:6]1[CH:27]=[CH:26][C:9]([C:10]([O:12][N:52]2[C:56](=[O:57])[CH2:55][CH2:54][C:53]2=[O:58])=[O:11])=[CH:8][CH:7]=1)([CH2:28][CH2:29][CH2:30][CH3:31])[CH2:1][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
tri-n-butylstannyl 4-(tri-n-butylstannyl)benzoate
Quantity
1.29 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=C(C(=O)O[Sn](CCCC)(CCCC)CCCC)C=C1)(CCCC)CCCC
Name
Quantity
417 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
212 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
18.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (25% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 731 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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